2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine is a chemical compound characterized by a bromophenoxy group attached to a pyridine ring, which also contains a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromo group.
Trifluoromethylation: The brominated compound is then treated with a trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions to introduce the trifluoromethyl group.
Coupling Reaction: The bromophenoxy and trifluoromethylated intermediates are coupled using a suitable catalyst, such as palladium, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the bromo or trifluoromethyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.
Substitution Products: Derivatives with different substituents at the bromo or trifluoromethyl positions.
Scientific Research Applications
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-(4-Bromophenoxy)ethanol
2-(4-Bromophenoxy)tetrahydro-2H-pyran
2-(4-Bromophenoxy)pyridine
Uniqueness: 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine is unique due to the presence of both the bromophenoxy and trifluoromethyl groups on the pyridine ring, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-bromophenoxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-8-4-6-9(7-5-8)18-11-3-1-2-10(17-11)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNINSYTRHJREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231102 | |
Record name | Pyridine, 2-(4-bromophenoxy)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-15-9 | |
Record name | Pyridine, 2-(4-bromophenoxy)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(4-bromophenoxy)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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